Mangafodipir trisodium is a paramagnetic contrast agent primarily used in magnetic resonance imaging (MRI) to enhance the visibility of liver lesions. It is composed of manganese(II) ions complexed with the chelating agent dipyridoxyl diphosphate. This compound is designed to improve the differentiation between normal and abnormal tissues in MRI scans, thereby aiding in the diagnosis of various hepatic conditions. Despite its clinical utility, mangafodipir was withdrawn from the U.S. market in 2003 and from the European market in 2012 due to commercial reasons, rather than safety concerns .
Mangafodipir trisodium falls under the category of diagnostic agents, specifically as a contrast medium for MRI. It is classified as a paramagnetic chelate due to its ability to form stable complexes with manganese ions, which are crucial for its imaging capabilities.
The synthesis of mangafodipir trisodium involves the following steps:
The synthesis typically employs controlled pH conditions and temperature to ensure complete complexation and prevent precipitation of insoluble manganese salts. High-performance liquid chromatography (HPLC) methods are often used to purify the final product and confirm its identity and purity .
Mangafodipir trisodium has a complex molecular structure characterized by the following:
The structure can be represented in various formats such as SMILES and InChI, which describe its connectivity and stereochemistry in detail .
Mangafodipir undergoes several important reactions:
The kinetics of these reactions are influenced by pH, temperature, and the presence of competing metal ions. Analytical techniques like HPLC are utilized to monitor these transformations in biological samples .
The mechanism by which mangafodipir enhances MRI contrast involves:
Studies indicate that after intravenous administration, manganese concentrations peak rapidly in liver tissue within minutes, facilitating timely imaging .
Mangafodipir trisodium has several scientific applications:
Following intravenous administration, mangafodipir trisodium (manganese dipyridoxyl diphosphate, Mn-DPDP) undergoes controlled dissociation. The complex releases manganese (Mn²⁺) ions via transmetalation, where endogenous zinc displaces manganese from the DPDP ligand. This process generates metabolites including manganese dipyridoxyl monophosphate (MnDPMP) and manganese dipyridoxyl ethylenediamine diacetate (MnPLED) [3] [5]. Manganese release follows first-order kinetics, with an initial plasma half-life of approximately 20 minutes. Within 1 hour, plasma manganese concentrations drop to ~15% of peak values, indicating rapid tissue uptake or elimination [8].
Hepatocyte absorption occurs primarily through active transport mechanisms. Released Mn²⁺ binds to plasma α₂-macroglobulin and albumin (27% protein binding), facilitating hepatic delivery via portal blood flow [3] [10]. Hepatocytes internalize manganese through:
Once internalized, Mn²⁺ is excreted into bile via multidrug resistance-associated proteins (MRP2) and stored transiently in hepatocyte mitochondria [5]. Approximately 50-61% of administered manganese undergoes fecal excretion via bile, while 15-20% is eliminated renally [8].
Table 1: Manganese Release and Distribution Kinetics of Mangafodipir Trisodium
Parameter | Value | Biological Compartment | Source |
---|---|---|---|
Plasma Half-life (Initial) | 20 minutes | Blood | [8] |
Plasma Clearance (1 hour) | ~85% reduction | Blood | [3] [8] |
Hepatocyte Uptake Peak | 15-30 minutes | Liver | [5] |
Fecal Excretion | 50-61% | Bile/Hepatobiliary System | [3] [8] |
Renal Excretion | 15-20% | Kidneys | [8] [10] |
The structural design of mangafodipir leverages molecular mimicry to exploit endogenous nutrient uptake pathways. The DPDP ligand derives from pyridoxine (vitamin B₆), enabling recognition by hepatocyte vitamin B₆ receptors [4] [9]. This receptor-mediated process provides hepatocyte selectivity and enhances manganese delivery efficiency.
The internalization mechanism involves:
This pathway enables preferential accumulation in hepatocytes compared to metastatic lesions, which lack efficient vitamin B₆ transport mechanisms. Notably, pancreatic acinar cells also express vitamin B₆ receptors, explaining the observed pancreatic enhancement in 30% of patients receiving mangafodipir [1] [5]. Competitive inhibition studies demonstrate 40-60% reduced hepatic manganese uptake when co-administered with free pyridoxine, confirming receptor dependence [4] [9].
Mangafodipir's diagnostic utility stems from manganese's paramagnetic properties. With five unpaired electrons in its outer shell, Mn²⁺ effectively shortens the longitudinal relaxation time (T1) of water protons in tissues where it accumulates [1] [5]. The T1 relaxivity (r1) of mangafodipir ranges from 6.7–8.8 mM⁻¹s⁻¹ at 1.5 Tesla, significantly higher than extracellular gadolinium agents (r1=3.9–4.3 mM⁻¹s⁻¹) [7]. This property generates positive enhancement of hepatocyte-containing tissues on T1-weighted magnetic resonance imaging sequences.
In hepatic imaging:
Table 2: Contrast Enhancement Patterns in Focal Liver Lesions
Lesion Type | Signal Enhancement | Enhancement Mechanism | Differentiation Basis |
---|---|---|---|
Normal Liver Parenchyma | 108–127% increase | Active Mn²⁺ uptake via transporters/receptors | Reference tissue for lesion comparison |
Metastases | ≤15% increase | Lack of hepatocyte transporters | Hypointense appearance |
Well-differentiated HCC | 60–80% increase | Partial preservation of OATPs/vitamin B₆ receptors | Intermediate hyperintensity |
Poorly-differentiated HCC | 25–40% increase | Loss of hepatocyte transporters | Near-metastasis pattern |
Focal Nodular Hyperplasia | >100% increase | Functional hepatocytes with biliary retention | Hyperintense with scar enhancement |
The contrast-to-noise ratio between liver and lesions improves by 300–400% compared to non-enhanced imaging, enabling superior lesion detection [1] [7]. Enhancement persists for 4–24 hours due to prolonged manganese retention in hepatocytes, permitting extended imaging windows [3] [5]. Crucially, T1 shortening effects are most pronounced when manganese is protein-bound, explaining greater enhancement in functioning hepatocytes versus extracellular fluid [5] [10]. This differential relaxivity underpins mangafodipir's utility in distinguishing hepatocellular from non-hepatocellular lesions and identifying hepatocyte dysfunction within tumors.
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 51999-19-0
CAS No.: 67584-42-3